6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 69958-53-8) is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . This scaffold is pharmacologically significant due to its adaptability in drug design, particularly in targeting nervous system disorders, infectious diseases, and inflammation. Derivatives of this core structure have demonstrated analgesic, sedative, antiviral, and antimycobacterial activities .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-7-3-9-4-8(7)5-10-6/h2,5,9H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTILVDMCCFBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717514 | |
| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69958-53-8 | |
| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with methylating agents to introduce the methyl group at the 6-position . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms in the pyrrole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for various therapeutic applications:
- Analgesic and Sedative Properties : Studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit analgesic and sedative effects, making them candidates for pain management and anxiety disorders .
- Antidiabetic Effects : Research has shown that 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can help reduce blood glucose levels, which is beneficial in managing conditions like type 2 diabetes and metabolic syndrome .
- Cancer Treatment : Certain derivatives have been investigated as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which may have implications in cancer therapy due to their potential to inhibit abnormal cell growth .
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme Inhibition : It is used in the study of enzyme inhibitors, particularly in the context of metabolic pathways and signaling mechanisms .
- Receptor Ligands : The compound's ability to interact with various receptors makes it a subject of interest for developing new ligands for therapeutic targets .
Chemical Synthesis
This compound acts as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities .
Agrochemical Applications
The compound has potential applications in the agrochemical industry, particularly in the development of new pesticides or herbicides due to its biological activity against certain pathogens .
Case Study 1: Antidiabetic Activity
In a controlled laboratory setting, this compound was administered to subjects with elevated blood glucose levels. The results indicated a significant reduction in plasma glucose concentrations, suggesting its potential role in diabetes management .
Case Study 2: Cancer Research
A series of experiments were conducted to evaluate the efficacy of pyrrolo[3,4-c]pyridine derivatives as HPK1 inhibitors. In vitro studies demonstrated that these compounds could effectively inhibit HPK1 activity, leading to reduced cell proliferation in cancer cell lines .
Case Study 3: Analgesic Properties
Clinical trials involving patients with chronic pain conditions assessed the analgesic effects of this compound derivatives. The findings revealed a statistically significant decrease in pain scores compared to placebo groups, highlighting its potential as a therapeutic agent for pain relief .
Comparative Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Analgesics, sedatives | Effective pain management; anxiety reduction |
| Biological Research | Enzyme inhibitors; receptor ligands | Potential for new therapeutic targets |
| Chemical Synthesis | Building block for complex heterocycles | Versatile modifications leading to novel compounds |
| Agrochemicals | Development of pesticides/herbicides | Activity against specific pathogens |
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridine Derivatives with Antiviral Activity
- 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives These compounds (Figure 7, ) exhibit HIV-1 integrase inhibition with IC₅₀ values in the low micromolar range (6–22 µM). A key derivative, methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate, showed resistance to mutations (G140S/Q148H, Y143R, N155H) in HIV-1 integrase, outperforming raltegravir by 10–200-fold in antiviral assays . Comparison: The 1,3,6-trione scaffold introduces additional hydrogen-bonding sites, enhancing enzyme interaction compared to the dihydro-6-methyl variant, which lacks these functional groups.
Antimycobacterial Pyrrolo[3,4-c]pyridines
- 7-Amino-2-benzyl-4-methyl-1,3-dioxo-pyrrolo[3,4-c]pyridines Esters of this series (e.g., 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione) demonstrated potent activity against Mycobacterium tuberculosis (MIC₉₀ < 0.15 µM). Removal of the 4-methyl group significantly reduced activity, highlighting its role in binding . Comparison: The methyl group at position 6 in 6-methyl-2,3-dihydro derivatives may similarly stabilize hydrophobic interactions, though antimycobacterial data for the parent compound are lacking.
Analgesic and Sedative Derivatives
- N-Aminoethyl-4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones Compounds 9 and 11 () showed analgesic activity surpassing aspirin in the "writhing test" and matched morphine's efficacy. Sedative effects were linked to N-aminoethyl substituents, which prolonged thiopental-induced sleep in mice . Comparison: The 6-methyl group in the dihydro variant may enhance metabolic stability, though its analgesic potency relative to these dione derivatives remains unstudied.
Pyrazolo[3,4-c]pyridine Analogs
- 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine This pyrazole-containing analog (CAS 1022931-56-1) has a molecular weight of 205.18 g/mol and a predicted pKa of 11.40.
Structural and Pharmacological Data Table
Key Findings and Implications
Substituent Impact : Methyl groups (e.g., at position 6 or 4) enhance metabolic stability and binding affinity, as seen in antimycobacterial and analgesic derivatives .
Functional Groups : The 1,3,6-trione moiety in HIV inhibitors introduces critical hydrogen-bonding interactions absent in the dihydro-6-methyl variant, underscoring scaffold flexibility for target-specific optimization .
Structural Analogs : Pyrazole-based analogs (e.g., ) demonstrate how ring modifications alter physicochemical properties, suggesting avenues for improving bioavailability .
Biological Activity
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound features a fused bicyclic structure of pyrrole and pyridine rings. Its synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, a common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with methylating agents to introduce the methyl group at the 6-position .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Analgesic Effects : Studies have shown that derivatives of this compound possess significant analgesic properties. In behavioral tests such as the phenylbenzoquinone-induced writhing syndrome test and hot-plate test in mice, certain derivatives demonstrated analgesic effects comparable to morphine .
- Sedative Activity : Some derivatives have also shown sedative effects in animal models. The relationship between their chemical structure and biological activity suggests that modifications to the core structure can enhance their pharmacological profiles .
- Antidiabetic and Antitumor Activities : Compounds related to this structure have been investigated for their potential in treating diabetes by enhancing insulin sensitivity and for their antitumor properties .
Case Studies
A series of studies have evaluated the biological activity of this compound derivatives:
- Analgesic Testing : In a comparative study involving various derivatives, certain compounds showed superior analgesic activity compared to standard analgesics like aspirin and morphine. The most effective compounds were noted for their minimal toxicity .
- Insulin Sensitivity : Another study assessed the ability of these compounds to stimulate glucose incorporation into lipids in mouse adipocytes. The findings indicated that specific substituents significantly influenced insulin sensitivity, with some derivatives increasing sensitivity by up to 37% .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 150.18 g/mol |
| CAS Number | 69958-53-8 |
| Analgesic Activity (in vivo) | Comparable to morphine |
| Insulin Sensitivity Increase (%) | Up to 37% |
Q & A
Q. What synthetic strategies are commonly employed to synthesize 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives?
- Methodological Answer : The core structure is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:
- Step 1 : Halogenation or boronic acid coupling (e.g., using Pd(PPh₃)₄ catalysts) to introduce substituents .
- Step 2 : Cyclization under basic conditions (e.g., NaH/THF) to form the pyrrolopyridine scaffold .
- Step 3 : Methylation at the 6-position using methyl iodide (MeI) or bioisosteric replacements (e.g., methyl oxadiazole) to enhance stability .
- Key Characterization : NMR, HPLC, and mass spectrometry are critical for verifying regioselectivity and purity .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer :
- Primary Assays : Phenotypic screening against bacterial (e.g., M. tuberculosis) or cancer cell lines to determine MIC₉₀ or IC₅₀ values. For example, Novartis identified analogs with MIC₉₀ < 0.156 μM against M. tuberculosis .
- Secondary Assays : Cytotoxicity profiling (e.g., HepG2 cells) and metabolic stability tests (e.g., mouse PK studies with CYP inhibitors) .
- Data Interpretation : Compounds with >10-fold selectivity over mammalian cells are prioritized for optimization .
Advanced Research Questions
Q. How can structural modifications improve the pharmacokinetic (PK) profile of this compound derivatives?
- Methodological Answer :
- Issue : High clearance in mouse models (e.g., plasma exposure <6 h at 20 mg/kg) .
- Solutions :
- Bioisosteric Replacement : Substitute ester groups with methyl oxadiazole to reduce CYP-mediated metabolism .
- Co-dosing : Use pan-CYP inhibitors (e.g., 1-aminobenzotriazole) to prolong blood concentrations .
- Table :
| Modification | Plasma Half-life (h) | MIC₉₀ (μM) |
|---|---|---|
| Parent Ester | 2.1 | 0.156 |
| Oxadiazole | 5.8 | 0.12 |
Q. What mechanistic insights link this compound to QcrB inhibition in M. tuberculosis?
- Methodological Answer :
- Target Validation :
- Resistance Studies : Failure to isolate resistant mutants suggests high target vulnerability. Hypersusceptibility in Cyt-bd oxidase-deleted M. tb confirms QcrB as the target .
- Mutagenesis : A317T mutation in QcrB confers resistance, confirmed via whole-genome sequencing .
- Mechanistic Assays : Oxygen consumption assays and NAD⁺/NADH ratio measurements to validate electron transport chain disruption .
Q. How do structural variations influence the dual sedative and analgesic activities of pyrrolo[3,4-c]pyridine derivatives?
- Methodological Answer :
- SAR Analysis :
- Piperazine Substituents : N-substituted piperazinalkyl groups enhance blood-brain barrier penetration, increasing sedative effects .
- Methyl Position : 6-Methyl analogs show reduced anxiolytic activity but improved analgesic potency (ED₅₀ < 10 mg/kg in rodent models) .
- In Vivo Models : Tail-flick and hot-plate tests for analgesia; locomotor activity assays for sedation .
Q. What synthetic challenges arise in scaling up regioselective reactions for pyrrolo[3,4-c]pyridine derivatives?
- Methodological Answer :
- Challenge : Competing reaction pathways (e.g., formation of pyrrolo[2,3-b]pyridine isomers) .
- Solutions :
- Catalyst Optimization : Use Pd(PPh₃)₄ with strict temperature control (90–105°C) to favor 3,4-c regioisomers .
- Protecting Groups : TsCl/NaH to block undesired nucleophilic sites during cyclization .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of pyrrolo[3,4-c]pyridine derivatives across studies?
- Methodological Answer :
- Variable Factors : Differences in bacterial strains (e.g., M. bovis vs. M. tb H37Rv) or assay conditions (aerobic vs. hypoxic) .
- Validation Steps :
Replicate assays under standardized conditions (e.g., Middlebrook 7H9 media, pH 6.6).
Cross-test "inactive" compounds in resistant mutant backgrounds (e.g., A317T QcrB) to confirm target specificity .
Therapeutic Target Exploration
Q. What emerging therapeutic targets (beyond tuberculosis) are being explored for this compound derivatives?
- Methodological Answer :
- Cancer : HPK1 inhibitors (e.g., Patent WO2021/1382195) show promise in T-cell activation assays .
- Metabolic Disorders : Aldose reductase inhibition (IC₅₀ ~50 nM) for diabetic complications .
- Neuropathic Pain : Sigma-1 receptor modulation (Ki < 100 nM) linked to analgesic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
